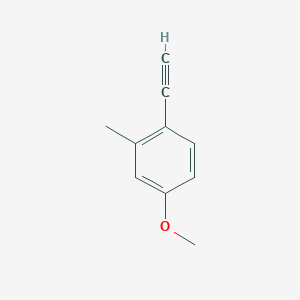

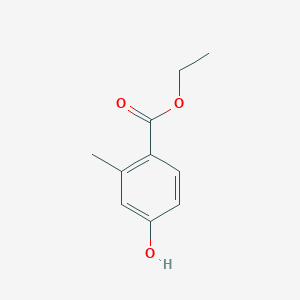

Ethyl 4-hydroxy-2-methylbenzoate

Übersicht

Beschreibung

Ethyl 4-hydroxy-2-methylbenzoate is a chemical compound related to the family of hydroxybenzoates, which are known for their preservative properties and are widely used in various industries, including cosmetics, pharmaceuticals, and food. While the provided papers do not directly discuss ethyl 4-hydroxy-2-methylbenzoate, they do provide insights into the properties and reactions of structurally related compounds, such as methyl 4-hydroxybenzoate and other hydroxybenzoate esters .

Synthesis Analysis

The synthesis of related compounds, such as methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate, involves multiple steps starting from commercially available precursors. For instance, the synthesis described in one study involves a six-step process that includes condensation and hydrogenation reactions to achieve high purity of the final product . Another study describes the synthesis of ethyl 4-hydroxy-2-methylbenzoate derivatives through deoxygenation of resorcylate esters, indicating that similar methods could potentially be applied to synthesize the compound of interest .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single crystal X-ray diffraction. For example, the crystal structure of methyl 4-hydroxybenzoate was analyzed at 120 K, revealing a 3D framework formed by extensive intermolecular hydrogen bonding . Computational methods, such as Density Functional Theory (DFT), have also been employed to study the molecular structure and predict the vibrational spectra of these compounds .

Chemical Reactions Analysis

The chemical behavior of hydroxybenzoate esters in various reactions has been extensively studied. Kinetic studies have been conducted on the hydrolysis and ethanolysis of methyl 4-hydroxybenzoate in different solvent systems, providing insights into the reaction rates and the influence of solvent composition . The degradation kinetics of methyl, ethyl, and n-propyl 4-hydroxybenzoate esters have also been investigated, revealing the stability of these compounds under sterilizing conditions and their susceptibility to hydrolysis and decarboxylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl hydroxybenzoates have been characterized using experimental techniques such as combustion calorimetry, differential scanning calorimetry, and thermogravimetric analysis. These studies provide valuable data on the enthalpies of formation and thermal stability of the compounds . Additionally, the crystal structures of various hydroxybenzoate derivatives have been elucidated, offering insights into their molecular conformations and intermolecular interactions .

Wissenschaftliche Forschungsanwendungen

Synthesis and Industrial Applications

Efficient Synthesis for Pharmaceutical Intermediates : Ethyl 4-hydroxy-2-methylbenzoate is utilized in the synthesis of key intermediates for pharmaceuticals. For instance, it is used in the synthesis of 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid, an important intermediate in the production of the oral hypoglycemic agent, repaglinide. This synthesis process emphasizes improvements in yield and purity, highlighting the compound's role in streamlining pharmaceutical production (Salman et al., 2002).

Polymer Industry Applications : In the polymer industry, derivatives of Ethyl 4-hydroxy-2-methylbenzoate, like 2-hydroxyethyl 4-methylbenzoate, are used in studying the kinetic and catalytic aspects of poly(ethylene terephthalate) (PET) formation. These studies help in understanding and optimizing the manufacturing process of widely used materials like PET (Apicella et al., 1998).

Environmental and Analytical Chemistry

Environmental Analysis of Preservatives : In environmental and analytical chemistry, Ethyl 4-hydroxy-2-methylbenzoate, as part of the paraben family, is studied for its occurrence and behavior in different environments. This includes the analysis of parabens in products like cosmetics and the examination of their environmental fate (Wang et al., 2013).

Photocatalytic Degradation Studies : It is also used in studies focusing on the photocatalytic degradation of UV filters in environmental waters, examining the transformation products and environmental fate of related compounds (Li et al., 2017).

Biochemistry and Pharmacology

Biosynthetic Studies in Fungi : Ethyl 4-hydroxy-2-methylbenzoate plays a role in biosynthetic studies, where its incorporation into complex biological molecules by fungi is investigated. This kind of research is crucial for understanding natural product synthesis and potential drug discovery (Bartlett et al., 1981).

Anticancer Activity Research : In pharmacology, derivatives of Ethyl 4-hydroxy-2-methylbenzoate are explored for their potential anticancer activities. These studies contribute to the development of new therapeutic agents and understanding their mechanisms of action (Han et al., 2020).

Safety And Hazards

Ethyl 4-hydroxy-2-methylbenzoate is classified as harmful to aquatic life and may cause long-lasting effects . Precautionary measures include avoiding release to the environment, collecting spillage, and disposing of contents/container to an approved waste disposal plant . It’s also recommended to wash hands after use and avoid eating, drinking, and smoking in work areas .

Zukünftige Richtungen

While specific future directions for Ethyl 4-hydroxy-2-methylbenzoate are not detailed in the search results, it’s worth noting that the synthesis of heterocyclic compounds, which include benzoate compounds, is an active area of research . This suggests potential future directions in the development of new synthesis methods and applications of these compounds.

Relevant Papers

Several papers were found related to Ethyl 4-hydroxy-2-methylbenzoate. One paper discusses the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids . Another paper discusses the recent development in the synthesis of heterocycles by 2-naphthol .

Eigenschaften

IUPAC Name |

ethyl 4-hydroxy-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h4-6,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFPCGFKQNSWSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60538117 | |

| Record name | Ethyl 4-hydroxy-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60538117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-hydroxy-2-methylbenzoate | |

CAS RN |

57081-00-2 | |

| Record name | Ethyl 4-hydroxy-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60538117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: The study by [] investigated the biosynthesis of andibenin B, a meroterpenoid metabolite, in Aspergillus variecolor. The researchers used 14C and 2H labeling experiments to determine which precursor molecules were incorporated into the final andibenin B structure. They discovered that while ethyl 2,4-dihydroxy-3,5,6-trimethylbenzoate and ethyl 4-hydroxy-2,3,5-trimethylbenzoate were effectively integrated into andibenin B, neither ethyl 2,4-dihydroxy-6-methylbenzoate nor ethyl 4-hydroxy-2-methylbenzoate were incorporated [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.